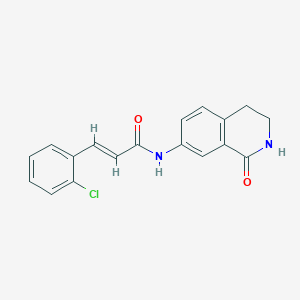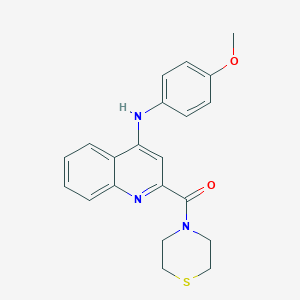
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide, also known as CTB, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. CTB is a member of the benzamide family and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has also been investigated for its ability to cross the blood-brain barrier, making it a potential drug candidate for neurological disorders. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been used as a fluorescent probe for imaging studies.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It has also been shown to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is a valuable compound for scientific research due to its unique chemical structure and potential applications. Its synthesis has been optimized to produce high yields and purity, making it a reliable compound for laboratory experiments. However, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is relatively expensive compared to other compounds, which may limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide research. One area of interest is its potential as a drug candidate for neurological disorders. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to cross the blood-brain barrier, making it a promising candidate for drug development. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide's fluorescent properties make it a valuable tool for imaging studies. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide involves a multistep process that starts with the reaction of 1-cyanocyclobutane with 3,4,5-trifluoroaniline to form N-(1-cyanocyclobutyl)-3,4,5-trifluoroaniline. This intermediate is then reacted with methyl chloroformate to form the final product, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide. The synthesis of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-18(13(7-17)3-2-4-13)12(19)8-5-9(14)11(16)10(15)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPFILUJRWGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1)F)F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

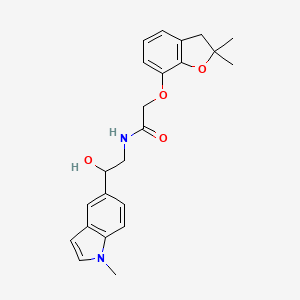
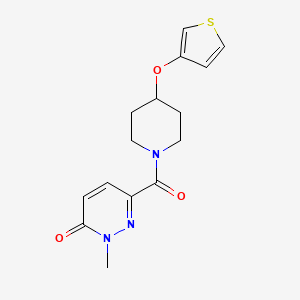
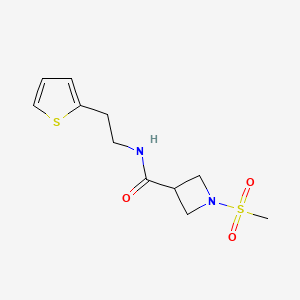

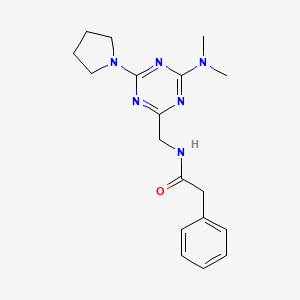

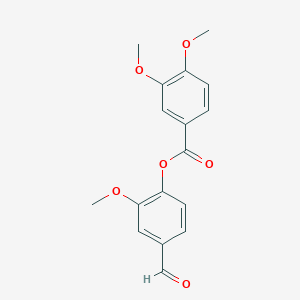
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
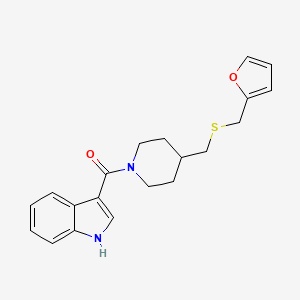
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
